molecular formula C25H20ClN3O2 B11579682 2'-(4-chlorophenyl)-1,5-dimethyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one

2'-(4-chlorophenyl)-1,5-dimethyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one

Cat. No.: B11579682
M. Wt: 429.9 g/mol
InChI Key: YSRJNBIZEHMUJG-UHFFFAOYSA-N
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Description

2’-(4-chlorophenyl)-1,5-dimethyl-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(4-chlorophenyl)-1,5-dimethyl-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrazolo[1,5-c][1,3]benzoxazin intermediates, which are then combined under specific conditions to form the spiro compound. Common reagents used in these reactions include chlorinated aromatic compounds, methylating agents, and various catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalytic systems, and automated synthesis techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2’-(4-chlorophenyl)-1,5-dimethyl-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Halogenated positions on the aromatic rings can undergo nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

2’-(4-chlorophenyl)-1,5-dimethyl-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer agents due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2’-(4-chlorophenyl)-1,5-dimethyl-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-(4-chlorophenyl)-1,5-dimethyl-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one apart is its unique spiro structure, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C25H20ClN3O2

Molecular Weight

429.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-1',5'-dimethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-indole]-2'-one

InChI

InChI=1S/C25H20ClN3O2/c1-15-7-12-21-19(13-15)25(24(30)28(21)2)29-22(18-5-3-4-6-23(18)31-25)14-20(27-29)16-8-10-17(26)11-9-16/h3-13,22H,14H2,1-2H3

InChI Key

YSRJNBIZEHMUJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N4C(CC(=N4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6O3)C

Origin of Product

United States

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